molecular formula C8H8BrNO2 B1592846 4-Bromopyridine-3-carboxylic acid ethyl ester CAS No. 1092353-02-0

4-Bromopyridine-3-carboxylic acid ethyl ester

Cat. No. B1592846
M. Wt: 230.06 g/mol
InChI Key: UOBGHESMEIUDKB-UHFFFAOYSA-N
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Description

“4-Bromopyridine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 . The IUPAC name for this compound is ethyl 4-bromonicotinate .


Molecular Structure Analysis

The InChI code for “4-Bromopyridine-3-carboxylic acid ethyl ester” is 1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Bromopyridine-3-carboxylic acid ethyl ester” is a solid substance . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • “4-Bromopyridine-3-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 1092353-02-0 . Its molecular weight is 230.06 .
  • It’s typically stored at temperatures between 2-8°C .
  • It’s used in the synthesis of 3- or 4-arylpyridines, which are of interest to pharmacological applications .
  • Suzuki–Miyaura Coupling

    • This compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic esters, like “4-Bromopyridine-3-carboxylic acid ethyl ester”, are generally the pinacol, neopentyl- and catechol boronic esters . They are used due to their relative cost, reactivity, stability and ease of preparation .
  • Synthesis of 3-benzyloxy-4-bromopicolinate Ester and 3-benzyloxy-5-bromopicolinate Ester

    • “4-Bromopyridine-3-carboxylic acid ethyl ester” can be used in the synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester . These are common building blocks for pharmaceuticals and agrochemicals .
  • Protodeboronation in Total Synthesis

    • The protodeboronation of boronic esters, like “4-Bromopyridine-3-carboxylic acid ethyl ester”, has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
  • Decarboxylative Cross-Coupling

    • This compound can be used in decarboxylative cross-coupling reactions . This method allows the synthesis of 3- or 4-arylpyridines, which are of interest to pharmacological applications .
  • Synthesis of Bipyridine Derivatives

    • “4-Bromopyridine-3-carboxylic acid ethyl ester” can also be used in the synthesis of bipyridine derivatives . Bipyridine derivatives are important ligands in coordination chemistry and have a wide range of applications in catalysis, materials science, and life science .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl 4-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBGHESMEIUDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625727
Record name Ethyl 4-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-3-carboxylic acid ethyl ester

CAS RN

1092353-02-0
Record name Ethyl 4-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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